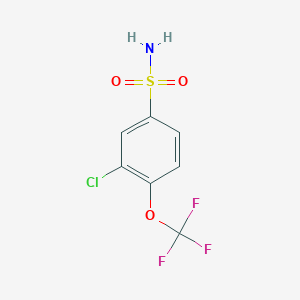

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide

説明

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at the 3-position, a trifluoromethoxy group at the 4-position, and a sulfonamide functional group. The synthesis involves reacting 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid with thionyl chloride, followed by coupling with heterocyclic amines under controlled conditions .

The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to simpler substituents, making this compound a valuable scaffold in drug discovery.

特性

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO3S/c8-5-3-4(16(12,13)14)1-2-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQUNJSYSKKOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 3-chloro-4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards .

化学反応の分析

Types of Reactions

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonyl derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

Substituted Derivatives: Products formed by the substitution of the chloro group.

Oxidized and Reduced Derivatives: Various sulfonyl derivatives formed through oxidation and reduction reactions.

Coupled Products: Complex organic molecules formed through coupling reactions

科学的研究の応用

Agrochemical Applications

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is primarily utilized in the development of herbicides and fungicides. Its sulfonamide group enhances its efficacy as an herbicidal agent, making it a valuable component in agricultural formulations.

Case Study: Herbicidal Activity

A study demonstrated that derivatives of benzenesulfonamide, including 3-chloro-4-(trifluoromethoxy)benzenesulfonamide, exhibit potent herbicidal activity against various weed species. The compound acts by inhibiting specific metabolic pathways in plants, leading to effective control of unwanted vegetation .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a precursor for synthesizing various therapeutic agents, particularly those targeting bacterial infections and cancer.

Case Study: Antimicrobial Properties

Research has indicated that derivatives of 3-chloro-4-(trifluoromethoxy)benzenesulfonamide possess antimicrobial properties. For instance, its analogs have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Synthesis of Complex Molecules

The compound is often used as an intermediate in the synthesis of more complex molecules due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | DMF, room temperature | 85 |

| Coupling with amines | EDCI activation in CHCl₃ | 75 |

| Sulfonylation reactions | SO₂Cl₂ in dichloromethane | 90 |

Research and Development

The ongoing research into the applications of 3-chloro-4-(trifluoromethoxy)benzenesulfonamide focuses on enhancing its efficacy and reducing potential environmental impacts. Studies are being conducted to develop formulations that maximize its effectiveness while minimizing toxicity to non-target organisms.

Innovative Formulations

Recent advancements include the formulation of slow-release herbicides that incorporate this compound, allowing for prolonged activity and reduced frequency of application .

作用機序

The mechanism of action of 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide with key analogs:

Key Comparative Insights

Electronic and Lipophilic Effects

- The trifluoromethoxy group in the target compound provides strong electron-withdrawing effects and higher lipophilicity (logP ~2.8 estimated) compared to the fluoro (logP ~1.9) or chloro (logP ~2.5) substituents. This enhances membrane permeability and resistance to oxidative metabolism .

- GS 385 substitutes the trifluoromethoxy group with a phenylsuccinimido moiety, increasing molecular weight and introducing a metabolically labile amide bond, which explains its shorter half-life (t₁/₂ ~4–6 hours in rats) .

Pharmacokinetic and Metabolic Considerations

- GS 385 reaches peak plasma concentrations (Cₘₐₓ) of 22–23 µg/mL in rats within 1.5 hours post-oral administration, with acid metabolites detected in bile and urine .

- The trifluoromethoxy group in the target compound likely reduces Phase I metabolism (e.g., cytochrome P450 oxidation) compared to GS 385, which undergoes hydroxylation .

生物活性

Introduction

3-Chloro-4-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by its unique molecular structure, which includes a chlorinated benzene ring and a trifluoromethoxy group. Its molecular formula is C₇H₄ClF₃NO₂S. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its significant biological activity.

Chemical Structure and Properties

The presence of the sulfonamide group suggests potential antibacterial or enzyme inhibitory activity, as sulfonamides are a well-known class of drugs with diverse biological activities. The trifluoromethoxy and chloro substituents can further influence the molecule's properties and interactions with biological targets, enhancing its binding affinity to various receptors and enzymes.

Biological Activity

Research indicates that 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide exhibits significant biological activity, particularly as a nonsteroidal progesterone receptor antagonist . This activity may have implications in treating various hormonal disorders and conditions related to progesterone signaling. The trifluoromethoxy group enhances its binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.

The interactions of 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide with specific enzymes and receptors are facilitated by hydrogen bonding and hydrophobic interactions due to the trifluoromethoxy group. These interactions can modulate the activity of target molecules, leading to various biological effects, including:

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be beneficial in treating diseases associated with enzyme overactivity .

Anticancer Activity

In studies evaluating the anticancer potential of similar compounds, it was found that derivatives with halogen substitutions exhibited varying degrees of growth inhibition against multiple cancer cell lines. For instance, compounds with smaller halides showed higher percent inhibition compared to larger ones. Specifically, derivatives similar to 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide demonstrated significant growth inhibition in cancer cell assays .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the benzene ring can significantly affect biological activity. For example, compounds with chlorine substitutions at the para position generally exhibited improved inhibitory activity against biological targets compared to their unsubstituted counterparts .

| Compound Name | IC50 Value (μM) | Notable Features |

|---|---|---|

| 3-Chloro-4-(trifluoromethoxy)benzenesulfonamide | TBD | Nonsteroidal progesterone receptor antagonist |

| 4-Chloro-3-(trifluoromethyl)benzenesulfonamide | 3.8 | Related structure with different halogen substitution |

| 4-Chloro-3-(trifluoromethyl)benzene-1-sulfinic chloride | 3.0 | Sulfinic acid derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。